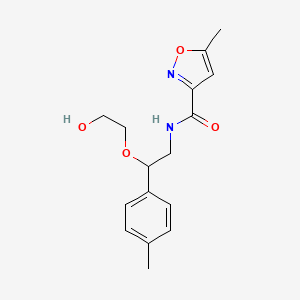
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylisoxazole-3-carboxamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key metabolic regulator that plays a crucial role in maintaining energy homeostasis in cells. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer.
Wirkmechanismus
A-769662 activates N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylisoxazole-3-carboxamide by binding to the γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to its activation. This compound activation results in the phosphorylation of various downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4). Phosphorylation of ACC leads to the inhibition of fatty acid synthesis, while phosphorylation of GLUT4 promotes glucose uptake in cells.
Biochemical and Physiological Effects
A-769662 has been shown to have various biochemical and physiological effects. It has been found to decrease triglyceride levels and increase fatty acid oxidation in liver cells. A-769662 has also been shown to increase glucose uptake and glycogen synthesis in skeletal muscle cells. In addition, A-769662 has been found to induce apoptosis in cancer cells by activating the this compound pathway.
Vorteile Und Einschränkungen Für Laborexperimente
A-769662 has several advantages for lab experiments. It is a potent and selective activator of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylisoxazole-3-carboxamide, making it a useful tool for studying the this compound pathway. A-769662 is also stable in solution and can be easily synthesized in large quantities. However, there are some limitations to using A-769662 in lab experiments. It has been shown to have off-target effects on other kinases, such as protein kinase C (PKC) and protein kinase A (PKA). In addition, the mechanism of action of A-769662 is not fully understood, and its effects on different cell types may vary.
Zukünftige Richtungen
There are several future directions for research on A-769662. One area of interest is the development of more potent and selective activators of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylisoxazole-3-carboxamide. Another area of research is the investigation of the therapeutic potential of A-769662 in treating metabolic disorders such as diabetes and obesity. Furthermore, the use of A-769662 in combination with other drugs for cancer treatment is also an area of interest. Finally, the development of new methods for synthesizing A-769662 and its derivatives may lead to the discovery of new compounds with improved pharmacological properties.
Conclusion
In conclusion, A-769662 is a small molecule activator of this compound with potential therapeutic applications in various metabolic disorders and cancer. Its mechanism of action involves the activation of this compound, leading to the phosphorylation of downstream targets involved in energy metabolism. A-769662 has several advantages for lab experiments, but there are also some limitations to its use. Future research on A-769662 may lead to the development of new drugs for treating metabolic disorders and cancer.
Synthesemethoden
A-769662 was first synthesized by Abbott Laboratories in 2008. The synthesis method involves the condensation of 2-(2-hydroxyethoxy)ethylamine with p-tolualdehyde to form the intermediate, 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine. The intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid to form A-769662.
Wissenschaftliche Forschungsanwendungen
A-769662 has been extensively studied for its potential therapeutic applications in various metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes. A-769662 has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-11-3-5-13(6-4-11)15(21-8-7-19)10-17-16(20)14-9-12(2)22-18-14/h3-6,9,15,19H,7-8,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIUAMGKMSOZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


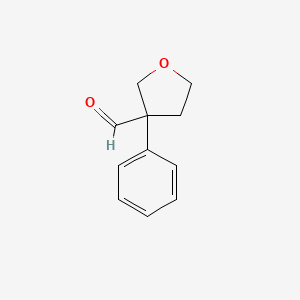
![8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride](/img/structure/B2780025.png)
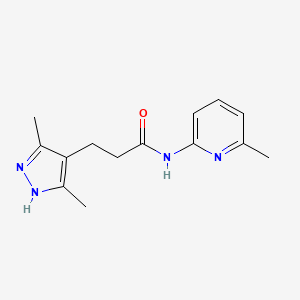
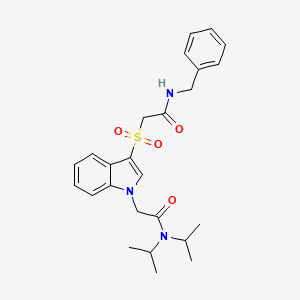
![(Z)-2-Cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780030.png)

![N-(furan-2-ylmethyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2780038.png)

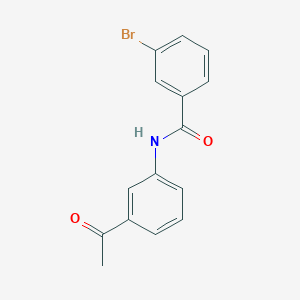
![2-[(4-chlorophenyl)formamido]-N-(4-cyano-1-methylpiperidin-4-yl)propanamide](/img/structure/B2780041.png)
![N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2780042.png)
![5-(p-tolyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2780044.png)
